molecular formula C14H16O6 B8181129 5-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)isophthalic acid

5-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)isophthalic acid

Cat. No.: B8181129
M. Wt: 280.27 g/mol
InChI Key: YJSZCVAWALVVKM-UHFFFAOYSA-N
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Description

5-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)isophthalic acid is an organic compound with the molecular formula C14H16O6 It is characterized by the presence of a tetrahydro-2H-pyran-2-yl group attached to the isophthalic acid core through an oxy-methyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)isophthalic acid typically involves the protection of hydroxyl groups followed by esterification and subsequent deprotection. One common method includes the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of isophthalic acid are protected using tetrahydro-2H-pyran-2-yl groups under acidic conditions.

    Esterification: The protected isophthalic acid is then esterified using appropriate reagents such as methanol and sulfuric acid.

    Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes followed by purification steps such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)isophthalic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

5-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)isophthalic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a biochemical probe or intermediate in the synthesis of biologically active molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)isophthalic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations that modify its structure and reactivity. These transformations can influence biological pathways and molecular interactions, leading to various effects depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    Isophthalic Acid: A structurally related compound with similar reactivity but lacking the tetrahydro-2H-pyran-2-yl group.

    Terephthalic Acid: Another aromatic dicarboxylic acid with different substitution patterns.

    Phthalic Acid: A related compound with a different arrangement of carboxylic acid groups.

Uniqueness

5-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)isophthalic acid is unique due to the presence of the tetrahydro-2H-pyran-2-yl group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

5-(oxan-2-yloxymethyl)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O6/c15-13(16)10-5-9(6-11(7-10)14(17)18)8-20-12-3-1-2-4-19-12/h5-7,12H,1-4,8H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSZCVAWALVVKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCC2=CC(=CC(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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